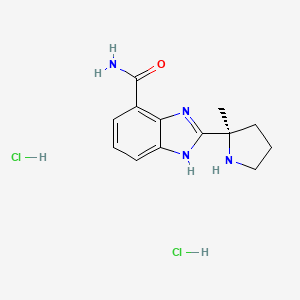

Veliparib dihydrochloride

Übersicht

Beschreibung

Veliparibdihydrochlorid ist ein potenter Inhibitor von Poly(ADP-Ribose)-Polymerase (PARP)-Enzymen, insbesondere PARP-1 und PARP-2. Es ist ein kleines Molekül, das auf seine potenzielle Verwendung in der Krebstherapie untersucht wurde, insbesondere zur Steigerung der Wirksamkeit von Chemotherapie und Strahlentherapie durch Hemmung von DNA-Reparaturmechanismen in Krebszellen .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Veliparibdihydrochlorid umfasst in der Regel mehrere wichtige Schritte:

Imidisierung: Ausgehend von L-Alaninethylester wird die Verbindung imidisiert, um ein wichtiges Zwischenprodukt zu bilden.

Cyclisierung Reduktion: Dieses Zwischenprodukt wird dann einer Cyclisierung Reduktion unterzogen.

Hydrolyse: Das resultierende Produkt wird hydrolysiert, um ®-2-Methylpyrrolidin-2-carbonsäure zu erhalten.

Kondensation: Schließlich wird eine einstufige Kondensationsreaktion durchgeführt, um Veliparib zu produzieren

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Veliparibdihydrochlorid beinhalten die Optimierung der oben genannten Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Veliparibdihydrochlorid unterliegt in erster Linie:

Substitutionsreaktionen: Häufig im Syntheseprozess.

Hydrolyse: Als Teil seiner Vorbereitung.

Cyclisierung: Um die Benzimidazolringstruktur zu bilden.

Häufige Reagenzien und Bedingungen

Carbonyldiimidazol (CDI): Wird in Kupplungsreaktionen verwendet.

Essigsäure: Wird unter Rückflussbedingungen zur Ringbildung eingesetzt.

Hydrogenolysebedingungen: Für Entschützungsstufen.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Veliparib selbst, wobei Zwischenprodukte wie ®-2-Methylpyrrolidin-2-carbonsäure für die endgültige Synthese entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Combination Therapy with Chemotherapy

Veliparib has been extensively studied in combination with various chemotherapeutic agents. Notable applications include:

- Bendamustine : A phase 1b trial demonstrated that veliparib could be safely combined with bendamustine in patients with relapsed/refractory lymphoma and multiple myeloma. The study reported promising overall response rates (ORR) and complete response rates (CRR) when combined with rituximab for B-cell lymphomas .

- Carboplatin and Paclitaxel : In triple-negative breast cancer (TNBC), veliparib was evaluated alongside carboplatin and paclitaxel. The maximum tolerated dose was determined to be 150 mg twice daily, showing an ORR of 63% among evaluable patients .

Treatment of Specific Cancers

Veliparib is currently being investigated for its efficacy in various solid tumors:

- Ovarian Cancer : Clinical trials have explored veliparib's role in combination with chemotherapy regimens for patients with advanced ovarian cancer, showing potential benefits in terms of progression-free survival .

- Lung Cancer : In small-cell lung cancer, a combination of temozolomide and veliparib yielded a significantly higher ORR compared to temozolomide alone (39% vs. 14%) .

Pharmacokinetics and Safety Profile

The pharmacokinetics of veliparib have been characterized through various studies, indicating that it is well-tolerated at therapeutic doses. Common adverse effects include gastrointestinal symptoms, fatigue, and myelosuppression . The pharmacokinetic parameters indicate that veliparib maintains effective plasma concentrations when administered orally, supporting its use in outpatient settings.

Data Summary

| Study | Combination | Cancer Type | ORR (%) | Safety Profile |

|---|---|---|---|---|

| Phase 1b Trial | Veliparib + Bendamustine + Rituximab | B-cell Lymphoma | 82-94 | Tolerable; mild AEs |

| Phase 1 Study | Veliparib + Carboplatin + Paclitaxel | Triple-Negative Breast Cancer | 63 | Neutropenia, anemia |

| Ongoing Trials | Veliparib + Temozolomide | Small-Cell Lung Cancer | 39 | Gastrointestinal symptoms |

Case Study 1: Combination with Bendamustine

A cohort of 34 patients treated with veliparib and bendamustine showed an ORR of up to 94% when combined with rituximab. This suggests that the addition of veliparib significantly enhances treatment efficacy in B-cell lymphomas .

Case Study 2: Triple-Negative Breast Cancer

In a study involving patients with TNBC, the combination therapy resulted in an ORR of 63%. The findings underscore the potential of veliparib to improve outcomes in this challenging subtype of breast cancer .

Wirkmechanismus

Veliparib dihydrochloride exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks (SSBs) in DNA. By blocking PARP activity, Veliparib prevents the repair of SSBs, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. This results in increased DNA damage and cell death, particularly in cancer cells that rely heavily on PARP for DNA repair .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Olaparib

- Rucaparib

- Niraparib

- Talazoparib

Vergleich

Veliparibdihydrochlorid ist einzigartig in seiner spezifischen Hemmung sowohl von PARP-1 als auch PARP-2 mit hoher Affinität. Im Vergleich zu anderen PARP-Inhibitoren wie Olaparib und Rucaparib hat Veliparib unterschiedliche pharmakokinetische Eigenschaften und unterschiedliche Wirksamkeiten bei verschiedenen Krebsarten gezeigt. Seine Fähigkeit, die Wirkung von Chemotherapie und Strahlentherapie zu verstärken, macht es zu einem wertvollen Kandidaten für Kombinationstherapien .

Biologische Aktivität

Veliparib dihydrochloride, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in cancer therapy due to its role in enhancing the efficacy of DNA-damaging agents and its potential to sensitize tumors to chemotherapy and radiation.

Veliparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA repair processes. The inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells that are already deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action makes veliparib particularly effective as a chemosensitizer and radiosensitizer in various cancer models.

- Ki Values : Veliparib exhibits high affinity for PARP-1 and PARP-2 with inhibition constants (Ki) of 5.2 nM and 2.9 nM, respectively .

- Cell Cycle Effects : In studies involving colon cancer cell lines (HCT-116 and HT-29), veliparib treatment resulted in G2/M cell cycle arrest and increased levels of DNA damage when combined with chemotherapeutic agents like SN38 or oxaliplatin .

Preclinical Studies

Numerous preclinical studies have demonstrated the effectiveness of veliparib in various cancer types:

Clinical Trials

Veliparib has been evaluated in several clinical trials, showcasing its safety and efficacy in combination with other treatments:

- Phase I–II Trial with Topotecan :

- Combination with Irinotecan :

- Extension Study for Solid Tumors :

Case Studies

Several case studies have highlighted the clinical relevance of veliparib:

- A case involving a patient with BRCA-mutated ovarian cancer showed significant tumor reduction when treated with veliparib combined with standard chemotherapy, supporting its role as a potent therapeutic agent in genetically predisposed populations.

Eigenschaften

IUPAC Name |

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.